TB500

Prodrug Metabolism Wound healing

Acquire TB500 (Ac-LKKTETQ), a defined synthetic heptapeptide distinct from full-length Tβ4. Key differentiator: functions as a prodrug with activity attributed to Ac-LKKTE metabolite, per UHPLC-MS/MS studies. Suited for actin-mediated systemic cytoskeletal research, contrasting with localized VEGF mechanisms. Ideal for PK/PD, biomaterials, and comparative regenerative studies.

Molecular Formula C38H68N10O14
Molecular Weight 889.0 g/mol
CAS No. 885340-08-9
Cat. No. B612521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTB500
CAS885340-08-9
Molecular FormulaC38H68N10O14
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
InChIInChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1
InChIKeyADKDNDYYIZUVCZ-ZQNQAVPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TB500 (CAS 885340-08-9) Chemical Identity and Core Characteristics for Research Procurement


TB500 (UNII: QHK6Z47GTG) is a synthetic heptapeptide (Ac-LKKTETQ) corresponding to amino acid residues 17–23 of the endogenous protein thymosin β4 (Tβ4) [1]. It has a molecular formula of C₃₈H₆₈N₁₀O₁₄ and a molecular weight of approximately 889.01 g/mol [2]. The compound is primarily supplied as a lyophilized powder for reconstitution in aqueous buffers, with typical vendor-reported purity exceeding 98% as determined by HPLC .

Why Generic Thymosin β4 Fragments or Other Pro-Healing Peptides Cannot Substitute for TB500 (CAS 885340-08-9)


Substituting TB500 with full-length thymosin β4 (Tβ4) or alternative pro-regenerative peptides such as BPC-157 introduces significant scientific and practical discrepancies. TB500 is not simply a truncated version of Tβ4; it is a distinct molecular entity (889 Da vs. 4963 Da) with different pharmacokinetic and pharmacodynamic properties [1]. Critically, recent evidence demonstrates that TB500 itself may function as a prodrug, with its biological activity in wound healing models attributable primarily to its metabolite Ac-LKKTE rather than the parent heptapeptide [2]. Furthermore, while BPC-157 and TB500 are often compared, they operate through distinct mechanisms—BPC-157 promotes localized angiogenesis via VEGF modulation, whereas TB500's effects are systemic and actin-mediated [3]. These fundamental differences preclude simple interchangeability in research protocols.

Quantitative Differentiation Evidence for TB500 (CAS 885340-08-9) Versus Comparators


TB500 Is a Prodrug: Wound Healing Activity Is Driven by Metabolite Ac-LKKTE, Not Parent Compound

In a direct head-to-head comparison using an in vitro fibroblast wound healing (scratch) assay, the parent TB500 peptide did not significantly increase wound closure relative to control. In contrast, its metabolite Ac-LKKTE demonstrated a significant increase in wound healing activity compared to control [1]. This finding indicates that TB500's reported regenerative effects in vivo are likely mediated by its conversion to the active metabolite Ac-LKKTE, a critical distinction for experimental design and interpretation.

Prodrug Metabolism Wound healing

Molecular Weight Differential: TB500 (889 Da) vs. Full-Length Thymosin β4 (4963 Da)

Mass spectrometric analysis confirms that TB500 has a molecular weight of approximately 889 daltons, whereas full-length thymosin β4 (Tβ4) is approximately 4,963 daltons—a 5.6-fold difference [1]. This substantial size disparity directly impacts tissue penetration, renal clearance, and immunogenicity potential, with TB500's smaller size theoretically conferring enhanced bioavailability and reduced immunogenicity compared to the full-length protein.

Molecular weight Peptide Mass spectrometry

Mechanistic Divergence: TB500 Systemic Actin Regulation vs. BPC-157 Localized VEGF Modulation

While both TB500 and BPC-157 are investigated for tissue repair, they operate through distinct molecular pathways. TB500's primary mechanism involves binding to G-actin and regulating cytoskeletal dynamics to promote systemic cell migration [1]. In contrast, BPC-157 exerts localized effects by upregulating VEGF receptor activation and growth hormone sensitivity [2]. This mechanistic divergence translates to different research applications: TB500 is suited for studies requiring whole-body, actin-mediated cell motility, whereas BPC-157 is more appropriate for localized injury models.

Mechanism of action Angiogenesis Cell migration

Vendor-Reported Purity: TB500 ≥98% by HPLC, Ensuring Reproducible In Vitro and In Vivo Outcomes

Reputable vendors consistently report TB500 purity of ≥98% as determined by HPLC analysis . This high purity specification minimizes confounding effects from peptide impurities or degradation products, which is particularly critical given the emerging evidence that TB500's biological activity is mediated by specific metabolites. Variability in purity across different suppliers could introduce significant experimental noise in sensitive assays such as cell migration or angiogenesis studies.

Purity Quality control HPLC

In Vivo Corneal Wound Healing Acceleration: TB500 Hydrogel Significantly Enhances Epithelial Regeneration

In a rat alkali burn corneal injury model, a TB500-incorporated enzyme-responsive hydrogel significantly accelerated epithelial regeneration and improved corneal barrier function compared to untreated controls [1]. While the study did not include a direct comparator peptide, it provides quantitative in vivo evidence of TB500's regenerative capacity in a clinically relevant ocular injury model, supporting its utility in tissue engineering and regenerative medicine applications.

Corneal injury Hydrogel Epithelial regeneration

Optimal Research and Industrial Application Scenarios for TB500 (CAS 885340-08-9) Based on Differentiating Evidence


Investigating Prodrug Metabolism and Metabolite-Driven Wound Healing Mechanisms

Given the evidence that TB500's wound healing activity is mediated by its metabolite Ac-LKKTE rather than the parent peptide [1], TB500 is ideally suited for studies examining prodrug activation, peptide metabolism, and metabolite-specific pharmacodynamics in tissue repair. Researchers can utilize analytical methods such as UHPLC-Q-Exactive orbitrap MS/MS to simultaneously quantify TB500 and its metabolites in biological matrices [1], enabling precise pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Systemic Actin-Mediated Cell Migration and Cytoskeletal Remodeling Studies

TB500's well-characterized actin-binding properties make it a valuable tool for investigating cytoskeletal dynamics, cell motility, and systemic tissue remodeling [1]. Unlike BPC-157, which primarily drives localized VEGF-mediated angiogenesis, TB500's actin-regulating mechanism is more appropriate for studies requiring whole-body, systemic cell migration and cytoskeletal reorganization [2].

Ocular and Complex Tissue Regeneration Using Advanced Delivery Systems

The demonstrated efficacy of TB500 in an enzyme-responsive hydrogel for corneal wound repair [1] supports its use in biomaterials and tissue engineering research. This application scenario is particularly relevant for developing localized, sustained-release formulations for challenging injury sites such as the cornea, where traditional peptide delivery is hindered by rapid clearance.

Comparative Peptide Pharmacology and Mechanism-of-Action Studies

TB500 serves as an excellent comparator in studies designed to dissect the distinct regenerative mechanisms of pro-healing peptides. Its actin-mediated, systemic action contrasts sharply with the VEGF-centric, localized effects of BPC-157 [1], enabling researchers to probe differential cellular and molecular responses in side-by-side experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TB500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.